Ethyl 6-hydroxypyrimidine-4-carboxylate

Catalog No.
S885328
CAS No.
223788-14-5
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-hydroxypyrimidine-4-carboxylate

CAS Number

223788-14-5

Product Name

Ethyl 6-hydroxypyrimidine-4-carboxylate

IUPAC Name

ethyl 6-oxo-1H-pyrimidine-4-carboxylate

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-6(10)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,10)

InChI Key

RDEDWQDJPRDEBZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)NC=N1

Canonical SMILES

CCOC(=O)C1=CC(=O)NC=N1

The exact mass of the compound Ethyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 6-hydroxypyrimidine-4-carboxylate (CAS 223788-14-5), which also exists as its tautomer ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate, is a foundational pyrimidine building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and enzyme inhibitors. Featuring a C6 hydroxyl/oxo group and a C4 ethyl ester, this compound serves as a highly efficient precursor for cross-coupling reactions, particularly through its conversion to 6-halogenated or 6-functionalized pyrimidine derivatives . In procurement contexts, it is primarily selected for its optimal balance of reactivity and stability, offering a protected carboxylate moiety that withstands harsh activation conditions (such as chlorination) while remaining accessible for downstream amidation or hydrolysis .

Substituting Ethyl 6-hydroxypyrimidine-4-carboxylate with its corresponding free acid (6-hydroxypyrimidine-4-carboxylic acid) or the closely related methyl ester introduces significant process inefficiencies. When subjected to standard halogenation protocols (e.g., POCl3 or oxalyl chloride) to activate the C6 position, the free acid concurrently forms a highly moisture-sensitive acyl chloride, necessitating an immediate and strictly anhydrous quench to prevent degradation and yield loss. Conversely, while the methyl ester avoids acyl chloride formation, it exhibits higher susceptibility to premature hydrolysis during aqueous basic workups and lower solubility in standard organic extraction solvents . Procuring the ethyl ester specifically mitigates these issues, ensuring quantitative intermediate yields and streamlining large-scale purification workflows .

Quantitative Yield in C6-Halogenation via Carboxylate Protection

During the synthesis of 6-chloropyrimidine derivatives, the choice of starting material dictates the efficiency of the activation step. Chlorination of Ethyl 6-hydroxypyrimidine-4-carboxylate using oxalyl chloride and catalytic DMF in ethyl acetate at 75°C delivers the corresponding ethyl 6-chloropyrimidine-4-carboxylate in quantitative yield (~100%) . In contrast, subjecting the baseline free acid (6-hydroxypyrimidine-4-carboxylic acid) to identical conditions generates an unstable dichloride intermediate that requires an additional esterification step, typically reducing overall isolated yields by 15-30% due to moisture sensitivity and transfer losses [1].

Evidence DimensionIsolated yield of C6-chlorinated intermediate
Target Compound Data~100% yield (single-step quantitative conversion)
Comparator Or Baseline6-hydroxypyrimidine-4-carboxylic acid (70-85% overall yield via two-step process)
Quantified Difference15-30% higher isolated yield with elimination of one synthetic step
ConditionsOxalyl chloride, cat. DMF, EtOAc, 75°C, 12 hours

Procuring the ethyl ester eliminates the need for handling moisture-sensitive acyl chlorides, directly improving batch-to-batch reproducibility and throughput.

Enhanced Hydrolytic Stability During Aqueous Workup

Ester selection fundamentally impacts the recovery rates during post-reaction aqueous workups. The ethyl ester of 6-hydroxypyrimidine-4-carboxylate demonstrates superior hydrolytic stability under mild basic conditions (e.g., saturated NaHCO3 washes) compared to the methyl ester analog . While methyl esters can undergo up to 5-10% premature saponification during extended phase separations at room temperature, the ethyl ester remains intact, ensuring maximum retention of the target molecule in the organic phase . Furthermore, the ethyl ester provides a more favorable partition coefficient, reducing the volume of organic solvent required for complete extraction .

Evidence DimensionResistance to premature saponification during basic workup
Target Compound DataNegligible hydrolysis (<1%)
Comparator Or BaselineMethyl 6-hydroxypyrimidine-4-carboxylate (5-10% hydrolysis under prolonged exposure)
Quantified DifferenceUp to 10-fold reduction in unwanted hydrolysis
ConditionsMild basic aqueous extraction (e.g., sat. NaHCO3) at ambient temperature

Minimizing premature hydrolysis during extraction maximizes final product recovery and reduces the need for complex reverse-phase purifications.

Direct Aminolysis Efficiency for Carboxamide Library Synthesis

For the generation of pyrimidine-4-carboxamide libraries, Ethyl 6-hydroxypyrimidine-4-carboxylate offers a direct and cost-effective synthetic route. The ethyl ester can undergo direct aminolysis with primary and secondary amines under thermal or microwave conditions to yield the corresponding amides . Utilizing the free acid comparator necessitates the use of expensive stoichiometric coupling reagents (such as HATU or EDC/HOBt) and amine bases, which complicate the reaction mixture and require rigorous chromatographic purification to remove urea byproducts . The ester-driven aminolysis route significantly lowers the cost of goods and simplifies the purification pipeline.

Evidence DimensionReagent requirement for amidation
Target Compound DataDirect aminolysis (no coupling reagents required)
Comparator Or Baseline6-hydroxypyrimidine-4-carboxylic acid (requires stoichiometric HATU/EDC and base)
Quantified Difference100% reduction in coupling reagent costs and associated byproduct generation
ConditionsThermal or microwave-assisted reaction with excess amine

Bypassing expensive coupling reagents dramatically lowers the cost of goods for large-scale or parallel library synthesis of pyrimidine carboxamides.

Synthesis of KMO and DprE1 Inhibitors

As demonstrated in the development of antitubercular agents and neurological drugs, the compound is the ideal starting material for C6-functionalization, allowing for high-yielding chlorination and subsequent cross-coupling or nucleophilic displacement to build complex pharmacophores[1].

Parallel Synthesis of Pyrimidine-4-Carboxamide Libraries

The ethyl ester's compatibility with direct aminolysis makes it the preferred precursor for medicinal chemistry campaigns aimed at rapidly generating diverse amide libraries without the purification bottlenecks associated with peptide coupling reagents.

Large-Scale Agrochemical Manufacturing

In the production of pyrimidine-based herbicides and fungicides, the compound's superior hydrolytic stability and organic solubility streamline multi-kilogram scale-up, ensuring robust phase separations and minimizing product loss during aqueous workups .

XLogP3

-0.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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